SV40 T-Ag-derived NLS peptide acetate

Description

Significance of Nucleocytoplasmic Transport

In eukaryotic cells, the segregation of genetic material within a membrane-bound nucleus necessitates a sophisticated system for molecular exchange between the nucleus and the cytoplasm. This process, known as nucleocytoplasmic transport, is fundamental to cellular homeostasis, governing critical processes such as gene expression, signal transduction, and cell cycle regulation. nih.govnih.govmdpi.com The synthesis of proteins occurs in the cytoplasm, while essential functions like DNA replication and RNA transcription take place within the nucleus. nih.gov Consequently, a bidirectional flow of molecules across the nuclear envelope is essential for cellular function. Proteins required for nuclear processes, such as DNA polymerases, transcription factors, and histones, must be imported from the cytoplasm into the nucleus. mdpi.com Conversely, molecules like messenger RNA (mRNA) and ribosomal subunits must be exported to the cytoplasm to perform their roles in protein synthesis. neurology.org

This selective transport is mediated by large, intricate protein structures called Nuclear Pore Complexes (NPCs) that perforate the nuclear envelope. nih.govneurology.org NPCs act as gateways, allowing the passive diffusion of small molecules (typically less than 30-40 kDa) while actively regulating the passage of larger macromolecules. koreamed.orgnih.gov This active transport is a signal-mediated process, relying on transport receptors, known as importins and exportins (also called karyopherins), that recognize specific targeting signals on their cargo molecules. neurology.orgyoutube.com The directionality of this transport is controlled by a gradient of the small GTPase Ran, which exists predominantly in its GTP-bound state in the nucleus and its GDP-bound state in the cytoplasm. mdpi.comcore.ac.uk The precise regulation of nucleocytoplasmic transport is therefore crucial for maintaining the distinct molecular compositions of the nucleus and cytoplasm, thereby ensuring proper cellular function. mdpi.com

Historical Context of Nuclear Localization Signal Discovery

The understanding of how large proteins selectively accumulate in the nucleus has evolved significantly over time. Initially, it was thought that proteins entered the nucleus passively, without a specific transport mechanism. wikipedia.org However, this view was challenged in 1982 by the work of Dingwall and Laskey. wikipedia.org While studying the protein nucleoplasmin, they identified a specific domain within the protein that was essential for its nuclear entry, providing the first evidence for a signal-dependent nuclear import process. wikipedia.org

This seminal discovery spurred further research, leading to the landmark identification of the first Nuclear Localization Signal (NLS) two years later, in 1984, by the laboratory of Alan E. Smith. wikipedia.orgnih.gov They discovered that a short sequence of amino acids within the Simian Virus 40 (SV40) Large T-antigen was responsible for its nuclear accumulation. nih.govnih.gov By fusing this minimal sequence, 126-PKKKRKV-132, to a non-nuclear protein, β-galactosidase, they demonstrated that this short peptide was sufficient to direct the fusion protein into the nucleus of mammalian cells. nih.gov This experiment definitively established the concept of NLSs as specific "zip codes" that target proteins for nuclear import. wikipedia.orgnih.gov Subsequent research revealed that while the SV40 NLS was a powerful signal, similar sequences were not present in all nuclear proteins, leading to the discovery of other types of NLSs, such as the bipartite NLS found in nucleoplasmin. wikipedia.org

Identification and Role of the Simian Virus 40 (SV40) Large T-Antigen Nuclear Localization Signal as a Classical Model

The NLS of the Simian Virus 40 (SV40) large tumor antigen (T-Ag) is the archetypal classical NLS (cNLS). nih.gov It was the first to be identified and remains one of the most extensively studied nuclear targeting sequences. wikipedia.orgnih.gov

Identification and Characteristics: The SV40 T-Ag NLS is a short peptide with the amino acid sequence Pro-Lys-Lys-Lys-Arg-Lys-Val (PKKKRKV). nih.govnih.govwikipedia.org It is classified as a "classical monopartite" NLS because it consists of a single, short cluster of basic, positively charged amino acids (lysines and arginines). nih.govwikipedia.org The consensus sequence for this type of NLS is generally defined as K(K/R)X(K/R). nih.govportlandpress.com Mutational studies have been critical in defining the key residues for its function. For instance, changing the third lysine (B10760008) (K128) in the sequence to a neutral amino acid like threonine completely abolishes its ability to mediate nuclear import, highlighting the importance of the positive charge at this position. nih.govnih.gov

Role as a Classical Model: The SV40 T-Ag NLS serves as a cornerstone for understanding the mechanism of classical nuclear import. koreamed.org This pathway is mediated by the importin (or karyopherin) family of transport receptors. researchgate.net The SV40 NLS is recognized and directly bound in the cytoplasm by the adaptor protein importin α. nih.govwikipedia.orgwikipedia.org The importin α/cargo complex then binds to importin β, which mediates the docking and translocation of the entire complex through the Nuclear Pore Complex. nih.govresearchgate.net Inside the nucleus, the high concentration of RanGTP causes the complex to disassemble, releasing the cargo protein. researchgate.net

The high affinity and specificity of the interaction between the SV40 NLS and importin α have made it an invaluable tool in cell biology research. biorxiv.org Peptides derived from this sequence, such as SV40 T-Ag-derived NLS peptide acetate, are widely used to facilitate the nuclear delivery of various molecules and macromolecules, including proteins, DNA, and nanoparticles, that would otherwise not enter the nucleus. anaspec.commedchemexpress.comgenscript.com Its well-defined sequence and robust activity have cemented the SV40 T-Ag NLS as the canonical model for studying nuclear protein import. koreamed.orgnih.gov

Table 1: Key Characteristics of the SV40 T-Ag Nuclear Localization Signal

| Characteristic | Description |

|---|---|

| Sequence | Pro-Lys-Lys-Lys-Arg-Lys-Val (PKKKRKV) nih.govwikipedia.org |

| Classification | Classical Monopartite NLS nih.govwikipedia.org |

| Key Features | Single cluster of basic amino acids (Lys, Arg) nih.gov |

| Primary Receptor | Importin α wikipedia.orgwikipedia.org |

| Significance | First NLS to be identified; prototypic model for nuclear import wikipedia.orgnih.gov |

Table 2: Timeline of Early NLS Discovery

| Year | Discovery | Key Protein/Virus | Significance |

|---|---|---|---|

| 1982 | Identification of a domain necessary for nuclear entry wikipedia.org | Nucleoplasmin | First evidence for a signal-dependent nuclear import mechanism wikipedia.org |

| 1984 | Identification of the first specific NLS sequence wikipedia.orgnih.gov | Simian Virus 40 (SV40) Large T-antigen | Established the concept of NLSs as discrete targeting sequences nih.govnih.gov |

Properties

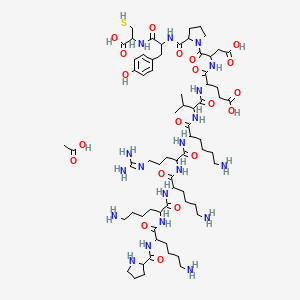

Molecular Formula |

C68H115N19O20S |

|---|---|

Molecular Weight |

1550.8 g/mol |

IUPAC Name |

acetic acid;4-[[2-[[6-amino-2-[[2-[[6-amino-2-[[6-amino-2-[[6-amino-2-(pyrrolidine-2-carbonylamino)hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-[[3-carboxy-1-[2-[[1-[(1-carboxy-2-sulfanylethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C66H111N19O18S.C2H4O2/c1-37(2)53(63(100)80-46(25-26-51(87)88)59(96)82-48(35-52(89)90)64(101)85-33-13-20-50(85)62(99)81-47(34-38-21-23-39(86)24-22-38)61(98)83-49(36-104)65(102)103)84-60(97)44(17-6-10-30-70)78-58(95)45(19-12-32-74-66(71)72)79-57(94)43(16-5-9-29-69)77-56(93)42(15-4-8-28-68)76-55(92)41(14-3-7-27-67)75-54(91)40-18-11-31-73-40;1-2(3)4/h21-24,37,40-50,53,73,86,104H,3-20,25-36,67-70H2,1-2H3,(H,75,91)(H,76,92)(H,77,93)(H,78,95)(H,79,94)(H,80,100)(H,81,99)(H,82,96)(H,83,98)(H,84,97)(H,87,88)(H,89,90)(H,102,103)(H4,71,72,74);1H3,(H,3,4) |

InChI Key |

MSTWUXQKBTUPNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C3CCCN3.CC(=O)O |

Origin of Product |

United States |

Structural and Functional Characterization of the Sv40 Large T Antigen Nuclear Localization Signal Peptide

Primary Sequence Analysis and Monopartite NLS Classification

The functionality of the SV40 T-ag NLS is intrinsically linked to its primary amino acid sequence and its classification as a monopartite signal.

Consensus Sequence Motif Definition

The minimal and sufficient sequence for the SV40 T-ag NLS was first identified as the amino acid sequence 126-Pro-Lys-Lys-Lys-Arg-Lys-Val-132 (PKKKRKV). nih.gov This sequence is characterized by a high concentration of basic amino acid residues, specifically lysines and arginines. nih.gov This cluster of basic residues is a hallmark of classical NLSs. nih.gov

The SV40 T-ag NLS is the archetypal example of a classical monopartite NLS. wikipedia.org This classification signifies that the signal consists of a single cluster of basic amino acids. wikipedia.org This is in contrast to bipartite NLSs, which are composed of two basic clusters separated by a spacer region. wikipedia.org Based on the analysis of the SV40 T-ag NLS and other similar signals, a consensus sequence for monopartite NLSs has been proposed as K-K/R-X-K/R, where X can be any amino acid. wikipedia.org

Impact of Amino Acid Substitutions and Sequence Alterations on Functionality

The critical role of the basic residues within the SV40 T-ag NLS has been extensively demonstrated through mutagenesis studies. Alterations to these key amino acids can significantly impair or abolish nuclear import.

Site-directed mutagenesis has revealed that Lysine-128 is a particularly crucial residue. researchgate.net Substitution of Lys-128 with neutral or acidic amino acids such as Threonine, Asparagine, Glutamine, or Histidine results in the protein being unable to enter the nucleus. researchgate.net However, replacing Lys-128 with another basic amino acid, Arginine, leads to a protein that is distributed in both the cytoplasm and the nucleus, indicating a partial retention of function. researchgate.net Mutations at other positions within the NLS generally have less severe effects on its function. researchgate.net

A more systematic approach using an alanine (B10760859) scan, where each residue of the NLS is individually replaced with alanine, has provided quantitative insights into the energetic contribution of each amino acid to the binding affinity with importin-α, the nuclear import receptor. These studies have shown that substitutions at every position within the core NLS sequence lead to a decrease in binding affinity. The most significant impacts were observed for substitutions at position P2 (the second lysine), which resulted in a 100-fold reduction in affinity, and at positions P3 and P5 (the third lysine (B10760008) and the arginine), which each led to a 10-fold reduction. portlandpress.com

| Original Residue | Position | Substitution | Effect on Nuclear Localization | Reference |

| Lys | 128 | Thr, Asn, Gln, His | Abolished | researchgate.net |

| Lys | 128 | Arg | Partially functional (cytoplasmic and nuclear) | researchgate.net |

| Lys | 128 | Ala | 100-fold decrease in importin-α binding affinity | portlandpress.com |

| Lys | 129 | Ala | 10-fold decrease in importin-α binding affinity | portlandpress.com |

| Arg | 131 | Ala | 10-fold decrease in importin-α binding affinity | portlandpress.com |

Structural Determinants for Nuclear Localization

The three-dimensional structure of the SV40 NLS peptide, both in its free state and when bound to its receptor, as well as the influence of surrounding amino acid sequences, are critical for its function in mediating nuclear import.

Conformational Dynamics of the SV40 NLS Peptide

While the SV40 NLS peptide is a relatively short and flexible sequence, its conformation upon binding to the nuclear import receptor, importin-α, is well-defined. X-ray crystallography studies of the SV40 NLS peptide in complex with importin-α have revealed that the peptide binds in an extended conformation within a groove on the surface of the importin-α protein. rcsb.org The basic side chains of the NLS make numerous contacts with acidic and other residues within the importin-α binding groove, explaining the high affinity and specificity of the interaction. nih.gov Specifically, the monopartite SV40 NLS binds to two sites on the importin-α receptor. rcsb.org

Influence of N- and C-Terminal Flanking Sequences

The sequences immediately upstream (N-terminal) and downstream (C-terminal) of the core SV40 NLS motif play a significant role in modulating its activity.

Molecular Mechanisms of Sv40 Large T Antigen Nuclear Localization Signal Peptide Mediated Nuclear Import

Receptors and Adaptors in Classical Nuclear Import Pathway

The classical nuclear import pathway for proteins containing the SV40 T-Ag NLS relies on a heterodimeric import receptor composed of importin-alpha and importin-beta. Importin-alpha acts as an adaptor, directly recognizing and binding to the NLS, while importin-beta mediates the translocation of the resulting complex through the nuclear pore.

Interaction with Importin-Alpha Isoforms

The initial and crucial step in the nuclear import of an SV40 NLS-containing cargo is its recognition by an importin-alpha isoform in the cytoplasm. nih.gov The human genome encodes several importin-alpha isoforms, which exhibit some level of preference for different NLS sequences. frontiersin.org The SV40 large T-antigen NLS, with its characteristic monopartite sequence (PKKKRKV), is a high-affinity ligand for importin-alpha. nih.govbiorxiv.org Structural studies have revealed that the monopartite SV40 NLS peptide binds to two distinct sites on mammalian importin-alpha, a major and a minor binding pocket. rcsb.orgportlandpress.com This binding mode is similar to what has been observed in yeast importin-alpha. rcsb.org

The major NLS-binding groove of importin-alpha isoforms contains conserved amino acid residues that form a series of binding sites for the cationic residues of the SV40 NLS. nih.gov Asparagine residues within this groove play a particularly vital role in the interaction. nih.gov The binding affinity of the SV40 NLS to importin-alpha is in the nanomolar range, indicating a very strong interaction. biorxiv.orgbiorxiv.org This high affinity is a key determinant of efficient nuclear import. nih.gov However, the expression levels of different importin-alpha isoforms can vary between cell types, which may affect the import efficiency of SV40 NLS-tagged proteins in different cellular contexts. For instance, the commonly used SV40 NLS, which preferentially binds to the KPNA2 importin, may lead to slower nuclear import in neurons where KPNA2 levels are low. frontiersin.org

| Binding Site | Interacting NLS Residues | Key Importin-Alpha Residues | Significance |

|---|---|---|---|

| Major Binding Pocket | Basic residues (Lys, Arg) | Asp192, Asp270, Gln181, Asn239, Gly191, Gly150, Asn188, Thr155, Asn146, Arg238 | Primary site of high-affinity NLS recognition. nih.gov |

| Minor Binding Pocket | Basic residues (Lys, Arg) | Not fully detailed in provided context | Contributes to the overall binding affinity and stability of the complex. rcsb.org |

Role of Importin-Beta in Trimeric Complex Formation

Once the SV40 NLS-cargo is bound to importin-alpha, the resulting complex is recognized by importin-beta (also known as karyopherin-beta1). portlandpress.com Importin-alpha possesses an N-terminal importin-beta-binding (IBB) domain. nih.gov In the absence of importin-beta, this IBB domain can fold back and autoinhibit the NLS-binding site of importin-alpha, thereby reducing its affinity for the NLS. nih.govnih.gov The binding of importin-beta to the IBB domain of importin-alpha relieves this autoinhibition, allowing for high-affinity binding of the SV40 NLS-cargo. nih.gov This cooperative assembly leads to the formation of a stable trimeric import complex, consisting of the NLS-cargo, importin-alpha, and importin-beta. nih.gov This trimeric complex is then competent for translocation through the nuclear pore complex. nih.gov

Identification of Alternative Importin Receptors (e.g., Importin 7)

While the classical pathway involving importin-alpha and importin-beta is the primary route for SV40 NLS-mediated import, some evidence suggests the potential involvement of other importin family members. Importin-7, for instance, has been shown to be involved in the nuclear import of certain cargoes. frontiersin.org However, studies have indicated that importin-7 does not directly bind to or import cargo bearing the SV40 NLS alone. nih.gov This suggests a degree of selectivity among importin receptors for different nuclear localization signals. nih.gov It is possible that the context of the SV40 NLS within a larger protein or the presence of multiple NLS tags could influence its interaction with alternative importin receptors. nih.gov

Dynamics of Nuclear Pore Complex Translocation

The translocation of the trimeric import complex through the nuclear pore complex (NPC) is a rapid and highly regulated process. The NPC is a large, intricate structure composed of nucleoporins that form a selective barrier between the cytoplasm and the nucleus.

Energetic Landscape of NLS-Receptor Binding

The binding of the SV40 NLS to importin-alpha is a thermodynamically favorable process, driven by a combination of electrostatic interactions and changes in surface area upon binding. researchgate.net Alanine (B10760859) scanning mutagenesis studies, where individual residues of the NLS are replaced with alanine, have been used to dissect the energetic contribution of each residue to the binding affinity. These studies have shown that mutations at specific positions within the SV40 NLS can significantly reduce the binding affinity for importin-alpha, thereby impairing nuclear import. portlandpress.com The high affinity of the interaction ensures the efficient capture of NLS-containing cargo in the cytoplasm, even at low concentrations. nih.gov

| NLS Residue Position | Amino Acid | Impact of Alanine Mutation on Affinity | Reference |

|---|---|---|---|

| P2 | Lys | 100-fold reduction | portlandpress.com |

| P3 | Lys | 10-fold reduction | portlandpress.com |

| P5 | Arg | 10-fold reduction | portlandpress.com |

Role of RanGTPase in Complex Dissociation and Directionality

The directionality of nuclear import is established by the asymmetric distribution of the small GTPase Ran. nih.gov The nucleus has a high concentration of Ran bound to GTP (RanGTP), while the cytoplasm has a high concentration of Ran bound to GDP (RanGDP). frontiersin.org This gradient is maintained by the chromatin-bound Ran guanine (B1146940) nucleotide exchange factor (RanGEF or RCC1) in the nucleus, which promotes the exchange of GDP for GTP on Ran, and the cytoplasmic Ran GTPase-activating protein (RanGAP), which stimulates the hydrolysis of RanGTP to RanGDP. nih.govfrontiersin.org

Upon translocation of the importin-cargo complex into the nucleus, RanGTP binds to importin-beta. nih.gov This binding induces a conformational change in importin-beta, leading to the dissociation of the trimeric complex and the release of the importin-alpha-cargo complex. nih.govnih.gov The importin-alpha-cargo complex is then further dissociated, releasing the cargo into the nucleoplasm. nih.gov The now RanGTP-bound importin-beta and the importin-alpha (which is recycled back to the cytoplasm by an export receptor) are transported back to the cytoplasm, where RanGTP is hydrolyzed to RanGDP, preparing them for another round of import. nih.govfrontiersin.org This RanGTPase cycle ensures that the import complex is assembled in the cytoplasm and disassembled in the nucleus, providing the thermodynamic driving force and directionality for nuclear import. nih.govkoreamed.org

Intracellular Trafficking and Pre-Nuclear Transport

The journey of a protein destined for the nucleus, such as one tagged with the Simian Virus 40 (SV40) large T-antigen nuclear localization signal (NLS), begins in the cytoplasm following synthesis. This transit is not a simple diffusion process but a highly regulated sequence of events involving cytoplasmic anchoring, active transport along the cytoskeleton, and eventual docking at the nuclear pore complex.

While the SV40 NLS provides a strong signal for nuclear import, certain mechanisms can transiently retain NLS-containing proteins in the cytoplasm, allowing for regulation of their nuclear function. This retention can be achieved through several means, including tethering to cytoplasmic structures or interaction with inhibitory proteins that mask the NLS.

Studies have demonstrated that mutant forms of the SV40 T-antigen can be anchored in the cytoplasm. nih.gov This anchoring allows the mutant protein to sequester and titrate essential cellular factors required for the nuclear import of other proteins bearing the T-antigen NLS. nih.gov This suggests a model where cytoplasmic factors can bind to the NLS or associated regions, preventing interaction with the import machinery. For instance, the binding of retinoblastoma family member p110 (RB1) to SV40 Large T-antigen has been shown to inhibit its nuclear import. nih.gov This interaction effectively retains the T-antigen in the cytoplasm, modulating its activity. nih.gov Another protein, BRAP2, has been identified as an interaction partner that can inhibit the nuclear import of the T-antigen. nih.gov

These retention mechanisms ensure that nuclear import is not a default, unregulated pathway but can be controlled in response to cellular signals and conditions.

| Interacting Protein | Effect on SV40 T-Ag | Mechanism of Retention |

| p110 (RB1) | Inhibits nuclear import. nih.gov | Binds to T-antigen, potentially masking the NLS or tethering the complex. nih.gov |

| BRAP2 | Inhibits nuclear import. nih.gov | Associates with T-antigen, preventing its translocation to the nucleus. nih.gov |

| FS T antigen (mutant) | Sequesters import factors. nih.gov | A cytoplasmically anchored mutant that titrates cellular factors needed for nuclear import. nih.gov |

The movement of large protein complexes, including NLS-cargo bound to importins, from the cell periphery to the nuclear envelope is often facilitated by the cytoskeleton. This directed transport is crucial for efficient nuclear import, overcoming the viscosity of the cytoplasm. The process primarily involves microtubules and the motor protein cytoplasmic dynein. nih.govnih.gov

Cytoplasmic dynein is a motor protein that moves cargo toward the minus-end of microtubules. nih.gov In most cell types, the minus-ends of microtubules are oriented towards the cell center, where the nucleus is located. elifesciences.org This arrangement makes dynein an ideal motor for transporting NLS-cargo complexes towards the nucleus. The integrity of the cytoarchitecture has been shown to be important for the efficient transport of viral proteins to the nucleus. nih.gov While direct evidence for dynein-mediated transport of the SV40 T-Ag NLS peptide itself is part of a broader mechanism for many nuclear proteins, studies on the transport of viral components and other cellular cargoes provide a strong model for this process. Dynein transports various cargoes, including vesicles, protein complexes, and viruses, along microtubule tracks. nih.govyale.edu The process involves the dynein motor domain binding to the microtubule and "walking" along it, powered by ATP hydrolysis, while the other end of the complex is attached to the cargo, often via adaptor proteins. nih.gov

This active transport mechanism ensures that proteins destined for the nucleus are delivered efficiently to the nuclear periphery, where they can engage with the nuclear pore complex for import.

| Component | Type | Function in Pre-Nuclear Transport |

| Microtubules | Cytoskeletal Filaments | Act as tracks or "highways" for intracellular transport. nih.gov |

| Cytoplasmic Dynein | Motor Protein | Moves cargo towards the minus-end of microtubules, typically located at the cell center near the nucleus. nih.govnih.gov |

Post-Translational Modifications and Regulatory Mechanisms

The efficiency of SV40 NLS-mediated nuclear import is not static but is dynamically regulated by post-translational modifications, most notably phosphorylation. Specific phosphorylation events near the NLS sequence can significantly enhance or, in some contexts, inhibit the rate of nuclear accumulation.

The amino acid sequence flanking the core SV40 NLS (PKKKRKV) contains several phosphorylation sites that are critical for regulating import efficiency. nih.gov Phosphorylation at these sites can modulate the interaction between the NLS and the importin-α receptor, thereby controlling the rate of nuclear entry. nih.govresearchgate.net

Key phosphorylation sites are located upstream of the NLS, particularly at Serine 111 (Ser111) and Serine 112 (Ser112). embopress.org These residues are targets for Protein Kinase CK2. nih.govnih.gov Phosphorylation at this CK2 site can accelerate the nuclear import of SV40 large T-antigen by as much as 50-fold. nih.gov Another regulatory site at Serine 120 (Ser120), a target for the double-stranded DNA-dependent protein kinase (dsDNA-PK), also plays a role in enhancing nuclear transport. nih.gov

Interestingly, the mechanism is not always a simple increase in binding affinity. While phosphorylation by CK2 enhances import, it does not necessarily increase the direct binding affinity of the NLS peptide for importin-α. nih.govtheadl.com Instead, the negative charges introduced by the phosphate (B84403) groups may induce conformational changes in the NLS-flanking region, which enhances its recognition by the importin complex. nih.govanu.edu.au In some cases, mimicking phosphorylation by substituting serine with a negatively charged amino acid like aspartic acid can enhance nuclear accumulation and binding to importins. nih.govanu.edu.au Conversely, in other contexts, phosphorylation adjacent to an NLS has been shown to decrease the binding affinity for importin-α, leading to reduced nuclear accumulation. nih.govresearchgate.net This highlights the context-dependent nature of phosphorylation-based regulation.

The interplay between kinases like CK2 and dsDNA-PK, and phosphatases such as Protein Phosphatase 2A (PP2A), which dephosphorylates serine residues, creates a sophisticated switch for controlling the subcellular localization of proteins bearing the SV40 NLS. nih.govnih.gov

| Phosphorylation Site | Kinase | Effect on Nuclear Import | Reported Mechanism |

| Ser111/Ser112 | Protein Kinase CK2 nih.govnih.gov | Enhances import rate significantly. nih.govembopress.org | Enhances NLS recognition by importin, possibly through conformational changes. nih.govnih.govresearchgate.net |

| Ser120 | dsDNA-PK nih.gov | Enhances import. nih.gov | Negative charge increases NLS recognition by importins and may promote phosphorylation at the CK2 site. nih.gov |

| General (Adjacent to NLS) | Various | Can decrease import. nih.govresearchgate.net | Mimicking phosphorylation can decrease the binding affinity of the NLS for importin-α. nih.govresearchgate.net |

Advanced Methodologies for Investigating Sv40 Large T Antigen Nuclear Localization Signal Peptide Functionality

In Vitro Reconstitution and Binding Assays

In vitro methods are fundamental for quantitatively characterizing the direct molecular interactions between the SV40 NLS peptide and its importin receptors in a controlled environment.

Fluorescence depolarization (or fluorescence polarization) is a powerful technique used to measure the binding affinity between the SV40 NLS peptide and importin α. nih.govnih.gov This assay relies on the principle that a small, fluorescently labeled peptide (like the SV40 NLS) tumbles rapidly in solution, leading to a low polarization of emitted light when excited with polarized light. Upon binding to a much larger protein like importin α, the tumbling rate of the complex slows down significantly, resulting in an increase in fluorescence polarization.

By titrating a solution of fluorescently labeled SV40 NLS peptide with increasing concentrations of importin α, a binding curve can be generated. From this curve, the dissociation constant (Kd), a measure of binding affinity, can be determined. nih.gov Research has shown that the SV40 NLS binds to importin α with high affinity, typically in the nanomolar range. biorxiv.org For instance, studies have measured the Kd for the interaction between an SV40 NLS-Green Fluorescent Protein (GFP) fusion and an N-terminally truncated importin α to be approximately 10 nM. nih.gov Interestingly, the binding affinity is modulated by importin β. In the absence of importin β, the N-terminal autoinhibitory domain of importin α can fold back and interact with the NLS binding site, reducing its affinity for the NLS. nih.gov The addition of importin β displaces this autoinhibitory domain, increasing the affinity of importin α for the SV40 NLS. nih.govresearchgate.net

Table 1: Binding Affinities of SV40 NLS Peptide with Importin α Determined by Fluorescence Depolarization

| Interacting Molecules | Condition | Dissociation Constant (Kd) |

| SV40 NLS-GFP and truncated importin α | - | ~10 nM |

| SV40 NLS-GFP and full-length importin α | In the presence of importin β | 33 nM |

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction between the SV40 NLS peptide and importin α. In an ITC experiment, a solution of the SV40 NLS peptide is titrated into a solution containing importin α, and the minute amounts of heat released or absorbed upon binding are measured.

Structural Biology Approaches

Structural biology techniques provide high-resolution snapshots of the SV40 NLS peptide in complex with its receptor, revealing the precise molecular details of the interaction.

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of the SV40 NLS peptide bound to importin α. rcsb.org To achieve this, a complex of an N-terminally truncated mouse importin α and a peptide corresponding to the SV40 large T-antigen NLS was crystallized, and its structure was determined at a resolution of 2.80 Å. rcsb.org

The crystal structure revealed that the monopartite SV40 NLS binds to two distinct sites on the importin α molecule, a major and a minor binding site, located in a groove formed by armadillo repeats. nih.govrcsb.org The highly conserved basic residues of the NLS, particularly the lysines and arginines, form extensive electrostatic interactions and hydrogen bonds with acidic residues in the binding pockets of importin α. nih.gov This structural information explains the high affinity and specificity of the interaction and provides a molecular basis for the recognition of diverse NLS sequences by the importin α receptor. rcsb.org

Table 2: Crystallographic Data for Mouse Importin α in Complex with SV40 Large T-Antigen NLS Peptide

| Parameter | Value |

| Method | X-RAY DIFFRACTION |

| Resolution | 2.80 Å |

| R-Value Work | 0.215 |

| R-Value Free | 0.254 |

| PDB ID | 1EJL |

Cellular and Subcellular Imaging Techniques

While in vitro and structural methods provide detailed molecular information, cellular imaging techniques are essential for studying the functionality of the SV40 NLS peptide in its native biological context.

Live-cell imaging techniques, such as confocal microscopy, are used to visualize and quantify the nuclear import of proteins containing the SV40 NLS in real-time. In these experiments, a reporter protein, such as Green Fluorescent Protein (GFP), is fused to the SV40 NLS peptide. This fusion protein is then expressed in living cells, and its subcellular localization is monitored over time.

By tracking the accumulation of the fluorescently tagged protein in the nucleus, the kinetics of nuclear import can be determined. These studies have confirmed that the SV40 NLS is sufficient to target a non-nuclear protein to the nucleus. nih.gov Furthermore, by using techniques like Fluorescence Recovery After Photobleaching (FRAP), researchers can measure the rates of transport and the binding affinities within the cellular environment. Such quantitative imaging approaches have revealed that the affinity of the NLS-importin α interaction in living cells can be in the micromolar range, highlighting potential differences between in vitro measurements and the complex cellular milieu. nih.gov

Confocal Microscopy for Subcellular Localization Analysis

Confocal laser scanning microscopy is a pivotal technique for visualizing and confirming the functionality of the SV40 T-Ag NLS. springernature.comnih.gov This method provides high-resolution optical sectioning of intact cells, eliminating out-of-focus light to generate sharp, detailed images of subcellular structures. springernature.com

The standard experimental approach involves genetically fusing the SV40 NLS sequence to a reporter protein that is not typically localized to the nucleus, such as Green Fluorescent Protein (GFP). nih.govyoutube.com When cells are transfected with a plasmid encoding this fusion protein, the potent SV40 NLS sequence is expected to direct the entire protein to the nucleus. youtube.com

Researchers utilize live-cell imaging to observe the distribution of the fluorescent signal. nih.gov

Positive Control: Cells expressing GFP fused to a functional SV40 NLS will exhibit strong fluorescence concentrated within the nucleus, confirming the signal's ability to mediate nuclear import. nih.govnih.gov

Negative Control: Cells expressing GFP alone show a diffuse fluorescent signal throughout the cell, including both the cytoplasm and the nucleus, because GFP is small enough to pass through the nuclear pore complex passively but has no active import signal. nih.govnih.gov

By comparing the localization of the NLS-tagged protein to these controls, investigators can unequivocally determine the efficacy of the NLS sequence in mediating nuclear transport. nih.gov This visual confirmation is a fundamental first step in characterizing the function of the SV40 NLS and its variants.

Proteomic and Systems Biology Investigations

To understand the broader context of SV40 NLS function, researchers employ proteomic and systems biology approaches to identify interacting partners and validate their functional roles.

While the SV40 NLS is known to utilize the classical nuclear import pathway via importin-α and importin-β, recent studies have demonstrated the power of unbiased proteomics to uncover alternative or context-dependent transport mechanisms. koreamed.orgnih.gov A "bait-prey" proteomic approach can identify the full spectrum of proteins, particularly nuclear transport receptors (NTRs), that interact with an SV40 NLS-tagged molecule within the cellular environment. nih.gov

In a notable study, a therapeutic antibody-drug conjugate was modified with a peptide containing the SV40 NLS. nih.gov It was assumed that transport would occur via the classical importin-α/β pathway. However, an unbiased proteomic analysis revealed a surprising result: the key interacting NTR was not the classical receptor but the non-classical importin-7. nih.gov This finding highlights that high-density NLS tagging can lead to a transport mechanism dominated by cationic charge rather than the specific NLS sequence, thereby engaging alternative import pathways. nih.gov

Table 1: Nuclear Transport Pathways for SV40 NLS-Tagged Agents

| Feature | Classical Pathway (Expected) | Non-Classical Pathway (Observed via Proteomics) |

|---|---|---|

| Primary Receptor | Importin-α / Importin-β koreamed.org | Importin-7 nih.gov |

| Recognition Signal | Specific NLS amino acid sequence (PKKKRKV) nih.gov | Cationic charge build-up from multiple NLS tags nih.gov |

| Applicability | Single or low-density NLS-tagged proteins | High-density NLS-tagged therapeutic agents nih.gov |

Following the identification of potential interacting proteins, such as importin-7, through proteomics, RNA interference (RNAi) is a powerful tool for functional validation. nih.gov RNAi allows for the specific knockdown of a target gene's expression, enabling researchers to observe the functional consequences of its absence.

To validate the unexpected role of importin-7 in the transport of the SV40 NLS-tagged therapeutic, researchers used small interfering RNA (siRNA) to specifically reduce the cellular levels of importin-7. The results of these knockdown experiments confirmed the proteomic findings: in cells with depleted importin-7, the nuclear import and subsequent cytotoxic efficacy of the NLS-tagged drug were significantly diminished. This demonstrated that importin-7 was not merely an interacting partner but was functionally required for the nuclear transport of this specific agent.

Computational and Bioinformatic Approaches

Computational and bioinformatic tools are indispensable for predicting and analyzing NLS sequences, providing a framework for experimental investigation. nih.gov

The classical monopartite SV40 NLS (consensus sequence K-K/R-X-K/R) serves as a model for computational algorithms designed to predict NLSs in other proteins. wikipedia.orgnih.gov Bioinformatic tools and databases are used to scan protein sequences for patterns of basic amino acids (lysine and arginine) that are characteristic of NLS motifs. nih.govnih.gov

These prediction programs can:

Identify putative NLS sequences within entire proteomes.

Compare the prevalence and structure of NLS motifs across different species and viral families. nih.gov

Model how the three-dimensional structure of a peptide or modifications like phosphorylation might affect its binding affinity to importin receptors. koreamed.org

These in silico methods allow researchers to generate hypotheses and prioritize candidates for experimental validation using techniques like confocal microscopy, significantly accelerating the discovery and characterization of novel NLSs. nih.gov

Applications of Sv40 Large T Antigen Nuclear Localization Signal Peptide in Nucleic Acid Delivery Systems

Non-Viral Gene Delivery Enhancement

The primary role of the SV40 T-Ag NLS peptide in non-viral gene delivery is to act as a passport for nucleic acid cargo, guiding it from the cytoplasm into the nucleus. Its cationic nature also contributes to the condensation of anionic DNA, a crucial step in the formation of compact, stable nanoparticles for cellular uptake.

Plasmid DNA (pDNA) Condensation and Nuclear Uptake

The SV40 NLS peptide facilitates the packaging of pDNA into structures small enough to be internalized by cells and subsequently transported into the nucleus. The positively charged amino acids (lysine and arginine) in the NLS sequence interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA, leading to its condensation. This process neutralizes the negative charge of the DNA and reduces its size, forming peptide/DNA complexes.

Once inside the cytoplasm, the exposed NLS peptides on the surface of these complexes are recognized by importin α. This interaction initiates a cascade of events leading to the translocation of the entire complex through the nuclear pore complex and into the nucleus, significantly increasing the likelihood of transgene expression. medchemexpress.comnih.gov Studies have demonstrated that the inclusion of the SV40 NLS can lead to a substantial increase in gene expression compared to delivery systems lacking this targeting signal. For instance, the use of DNA:NLS complexes has been shown to increase gene transfer frequency by two-fold compared to naked DNA. nih.gov

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Gene Transfer Frequency | 2-fold higher with DNA:NLS complexes compared to naked DNA. | Enhanced delivery of genetic material into the cell nucleus. | nih.gov |

| Nuclear Uptake Speed | Faster for DNA:NLS complexes than for naked DNA. | More rapid onset of gene expression. | nih.gov |

| Transgene Expression | Increased by 40 to 200-fold in vivo when plasmids contain the SV40 DNA nuclear import sequence. | Potentiation of therapeutic or experimental gene function. | rochester.edu |

Optimization of Peptide-Nucleic Acid Complex Ratios

The efficiency of both pDNA condensation and subsequent gene expression is highly dependent on the ratio of the SV40 NLS peptide to the nucleic acid. This is often expressed as a charge ratio (N/P ratio), representing the ratio of nitrogen atoms in the cationic peptide to phosphate groups in the anionic DNA. An optimal N/P ratio is crucial for forming stable, well-defined nanoparticles that can effectively protect the nucleic acid from degradation and facilitate its entry into cells and the nucleus.

Research has shown that varying the peptide-to-DNA ratio affects the physicochemical properties of the resulting complexes, including their size and surface charge (zeta potential). Generally, higher charge ratios lead to smaller, more positively charged particles, which can enhance interaction with the negatively charged cell membrane. However, excessively high ratios can sometimes lead to increased cytotoxicity. Therefore, careful optimization is required to balance transfection efficiency with cell viability.

Integration with Synthetic Gene Carriers

To further improve the stability, delivery efficiency, and cell-specificity of nucleic acid delivery, the SV40 T-Ag NLS peptide is frequently integrated into more complex, multi-component synthetic carrier systems. These include cationic lipid-based formulations and polymer-based nanocarriers.

Cationic Lipid-Based Liposomal Formulations

Cationic liposomes are vesicles composed of positively charged lipids that can encapsulate and deliver nucleic acids. The incorporation of SV40 NLS peptides into these formulations can significantly enhance their performance. The peptides can be either co-formulated with the liposomes and DNA, or chemically conjugated to the lipid components.

In these systems, the cationic lipids are primarily responsible for the initial condensation of DNA and interaction with the cell membrane, facilitating endocytosis. Once the lipoplex (liposome-DNA complex) is inside the cell and releases its cargo into the cytoplasm, the SV40 NLS peptide takes over, mediating the active transport of the pDNA into the nucleus. Studies have reported a three-fold increase in luciferase expression when using a delivery system containing an NLS peptide compared to cationic liposome (B1194612) controls. nih.gov The simple addition of a modified homodimeric SV40 NLS peptide to cationic liposome formulations has also been shown to increase gene transfer potency without additional cytotoxicity. nih.gov

| Formulation | Key Finding | Outcome | Reference |

|---|---|---|---|

| DOTAP:DOPE (1:1 w/w) liposome + pGL3 plasmid + SV40 NLS | Three-fold increase in luciferase expression compared to controls without NLS. | Enhanced transgene expression. | nih.gov |

| Cationic liposomes + Homodimeric SV40 NLS (NLS-CTHD) + DNA | Increased gene transfer potency with no additional cytotoxicity. | Improved efficiency and safety of the delivery system. | nih.gov |

Polymer-Based Nanocarriers (e.g., Polyethylenimine, Chitosan)

Cationic polymers such as polyethylenimine (PEI) and chitosan (B1678972) are widely used as non-viral gene vectors due to their ability to condense DNA and facilitate endosomal escape. nih.govnih.gov The functionalization of these polymers with SV40 NLS peptides can further enhance their gene delivery efficiency by promoting nuclear targeting of the polyplexes (polymer-DNA complexes).

For instance, low-molecular-weight PEI has been modified with peptides containing the RGD sequence for cell targeting and an NLS for nuclear import. mdpi.com These modifications have been shown to increase transfection efficiency compared to the unmodified polymer. mdpi.com Similarly, chitosan, a biodegradable and biocompatible polysaccharide, has been explored as a gene carrier. nih.govmdpi.com Grafting PEI and subsequently attaching NLS peptides to a chitosan backbone can create a multifunctional carrier with improved DNA condensation, cellular uptake, and nuclear delivery capabilities. These polymer-based systems offer versatility in design and the potential for creating targeted and responsive gene delivery vehicles.

Peptide-Based Co-Assembled Nanoparticles

In this approach, the SV40 NLS peptide itself is a fundamental building block of the nanoparticle. nih.govmdpi.com Often, the NLS is incorporated into a larger, engineered peptide that may also contain other functional domains, such as a cell-penetrating peptide (CPP) sequence for enhanced cellular uptake or a fusogenic peptide to promote endosomal escape. nih.govoup.com

These multifunctional peptides can self-assemble with nucleic acids to form well-defined nanoparticles. nih.gov For example, a peptide vector named MPG, which is derived from both the NLS of SV40 large T antigen and a fusion peptide from HIV-1 gp41, has been shown to have a high affinity for nucleic acids, protect them from degradation, and efficiently deliver them into cells. oup.com This strategy allows for the creation of highly integrated and optimized delivery systems where each component is designed to overcome a specific barrier to gene delivery.

Strategies for Overcoming Intracellular Barriers in Gene Transfer

For successful gene expression, exogenous nucleic acids must overcome several intracellular barriers, including uptake into the cell, escape from endosomes, and transport across the nuclear envelope. The SV40 T-Ag-derived NLS peptide has been instrumental in addressing the latter two challenges.

While the primary function of the SV40 NLS is to mediate nuclear import, its cationic nature can also contribute to the process of endosomal escape. The peptide's positive charge can interact with the negatively charged endosomal membrane, potentially causing membrane destabilization and facilitating the release of the nucleic acid cargo into the cytoplasm. nih.gov However, the SV40 NLS alone is often insufficient to promote efficient endosomal escape. jst.go.jp To enhance this crucial step, researchers have developed multifunctional gene delivery vectors that incorporate the SV40 NLS alongside other functional motifs. For instance, the inclusion of histidine residues in SV40-based oligopeptides has been shown to improve endosomal escape through the "proton sponge" effect, where the buffering capacity of histidine leads to osmotic swelling and rupture of the endosome. jst.go.jp

The nuclear envelope presents a significant barrier to the delivery of nucleic acids, particularly in non-dividing cells where the nuclear membrane remains intact throughout the cell cycle. nih.gov The SV40 NLS addresses this challenge by hijacking the cell's natural nuclear import machinery. The NLS sequence is recognized by importin α, which then forms a complex with importin β. wikipedia.orgnih.gov This complex subsequently interacts with the nuclear pore complex to actively transport the cargo into the nucleus. nih.gov

The ability of the SV40 NLS to promote nuclear entry is not limited to dividing cells. Studies have demonstrated that plasmids containing the SV40 NLS can be imported into the nuclei of non-dividing cells, whereas plasmids lacking this signal remain in the cytoplasm. nih.gov This characteristic is particularly advantageous for gene therapy applications targeting quiescent or terminally differentiated cells. Research has shown that conjugating the SV40 NLS to various nucleic acid cargos, including plasmid DNA and antisense oligonucleotides, significantly enhances their nuclear accumulation and subsequent biological activity. nih.gov

| Research Finding | Cell Type | Outcome |

| SV40 NLS-conjugated antisense oligonucleotides showed a marked preference for nuclear localization. | Not specified | Increased antisense activity, with treatment efficacy boosted from 87.6% to 99.6% within 24 hours. nih.gov |

| Plasmids containing the SV40 DNA transport sequence (DTS) localized to the nuclei of non-dividing cells. | Non-dividing or synchronized cells | Plasmids lacking the SV40 DTS remained in the cytoplasm. nih.gov |

| A peptide vector (MPG) derived from the SV40 NLS and a fusion peptide from HIV-1 gp41 efficiently delivered plasmid expression vectors. | HS-68 and NIH 3T3 fibroblasts, C2C12 myoblasts, and cos-7 cells | High affinity for nucleic acids, protection from degradation, and efficient delivery and expression. oup.com |

Combination with Physical Transfection Methods

To further enhance the efficiency of gene delivery, the SV40 NLS peptide can be used in conjunction with physical transfection methods that transiently permeabilize the cell membrane.

Ultrasound-Targeted Microbubble Destruction (UTMD) is a non-viral gene delivery technique that utilizes ultrasound to cavitate microbubbles, creating transient pores in the cell membrane and facilitating the entry of nucleic acids into the cytoplasm. nih.govamegroups.orgamegroups.cn While UTMD effectively delivers genetic material to the cytoplasm, the nuclear envelope remains a significant obstacle. nih.govnih.gov

The combination of UTMD with the SV40 NLS has been shown to synergistically improve gene transfection efficiency. By facilitating the initial cytoplasmic entry of the plasmid DNA, UTMD sets the stage for the SV40 NLS to then mediate its transport into the nucleus. nih.govnih.gov Studies have demonstrated that conjugating a classical NLS (cNLS) peptide, such as that from SV40, to plasmid DNA significantly enhances its nuclear uptake and subsequent gene expression following UTMD-mediated delivery. nih.gov This combined approach addresses two major barriers in gene delivery: passage across the cell membrane and transport through the nuclear pore.

| Study | Key Finding |

| Combining a cNLS peptide with plasmid DNA during UTMD-mediated transfection significantly improved transfection efficiency. nih.gov | The cNLS peptide acts as an important mediator to increase plasmid DNA entry into the nucleus following UTMD. nih.govnih.gov |

| UTMD in combination with a peptide nucleic acid (PNA)-binding NLS improved both cytoplasmic and nuclear importation of a plasmid. | The nuclear import and gene expression were significantly greater compared to UTMD or the PNA-binding NLS alone. semanticscholar.org |

Applications of Sv40 Large T Antigen Nuclear Localization Signal Peptide in Protein and Molecular Cargo Delivery

Facilitation of Large Molecule Transport

A significant challenge in drug delivery is the transport of large macromolecules across the nuclear envelope. The SV40 NLS has been investigated as a means to overcome this barrier, enabling the nuclear delivery of molecules that are much larger than the passive diffusion limit of the nuclear pore complex.

Early research suggested a size limit for molecules that could be transported into the nucleus, even when conjugated with an NLS peptide. nih.gov However, subsequent studies demonstrated that this limitation could be overcome. In one key experiment, Immunoglobulin M (IgM), a large pentameric antibody, was successfully transported into the nucleus when conjugated with a longer synthetic peptide containing the SV40 NLS and its flanking sequences. nih.gov Kinetic analysis showed that these wild-type long peptide-IgM conjugates were almost entirely imported into the nucleus within 30 minutes of microinjection into cells. nih.gov In contrast, conjugates made with only the short, core NLS peptide did not show apparent nuclear accumulation within 60 minutes, highlighting that sequences flanking the core NLS can be crucial for the efficient transport of very large cargo. nih.gov

| Cargo Molecule | NLS Conjugate | Time to Nuclear Accumulation |

| IgM | Short SV40 NLS peptide | No apparent accumulation within 60 min nih.gov |

| IgM | Long SV40 NLS peptide (with flanking sequences) | Almost complete uptake within 30 min nih.gov |

Antibody-drug conjugates (ADCs) are a class of targeted therapies that use monoclonal antibodies to deliver potent cytotoxic agents to cancer cells. nih.gov For ADCs with nuclear targets, efficient translocation into the nucleus is paramount for therapeutic efficacy. The SV40 NLS has been incorporated into systems designed to enhance the nuclear delivery of ADCs. For example, a technology known as Accum™ links the SV40 NLS (PKKKRKV) to an endosome-disrupting agent. creative-biolabs.com When this system was applied to the ADC Trastuzumab emtansine (T-DM1), it was shown to retain its specific binding to the HER2 receptor, undergo internalization, escape the endosome, and effectively localize to the nucleus. nih.gov This enhanced nuclear delivery resulted in an 18-fold increase in cytotoxicity against SKBR3 breast cancer cells compared to T-DM1 alone. nih.gov

Application in Genome Engineering Technologies

The advent of genome engineering tools like CRISPR-Cas9 has revolutionized molecular biology. The efficacy of these systems is critically dependent on the delivery of their components, particularly the nuclease, into the nucleus where the genomic DNA resides.

For the Cas9 nuclease from Streptococcus pyogenes (SpCas9) to perform its function, it must be directed to the nucleus. nih.govnih.gov To achieve this, Cas9 is almost universally expressed as a fusion protein containing one or more SV40 NLS sequences. nih.govstackexchange.com Research has systematically investigated the impact of the number and position of SV40 NLS tags on Cas9 activity. Studies have shown that increasing the number of NLS repeats can significantly improve the genome-editing activity of Cas9. nih.govnih.gov This enhancement is observed whether the Cas9 is delivered as a plasmid for constitutive expression or as a purified Cas9-guide RNA ribonucleoprotein (RNP) complex. nih.govnih.govresearchgate.net The addition of multiple NLSs improves the efficiency of nuclear import, leading to higher concentrations of the nuclease in the nucleus and, consequently, more effective gene editing in various cell types, including primary cells and stem cells. nih.govnih.gov

| Cas9 Variant | NLS Configuration | Effect on Activity |

| SpCas9 | Single SV40 NLS | Standard for nuclear import nih.govnih.gov |

| SpCas9 | Multiple (2-4) SV40 NLS repeats | Improved intracellular activity and genome-editing efficiency nih.govnih.gov |

| eSpCas9(1.1) | Additional NLSs (eCas9.4NLS) | Enhanced nuclear translocation and performance researchgate.net |

Improvement of Zinc-Finger Nuclease (ZFN) Protein Activity

The Simian Virus 40 (SV40) large T-antigen nuclear localization signal (NLS), with the amino acid sequence PKKKRKV, is a critical component in the design of genome-editing tools like Zinc-Finger Nucleases (ZFNs). mdpi.comnih.gov Typically, ZFNs are engineered to contain a single N-terminal SV40 NLS to facilitate their import into the nucleus, where they can exert their activity on the genomic DNA. mdpi.comillinois.edunih.gov However, research has demonstrated that the functionality of ZFNs can be significantly enhanced by incorporating multiple, or tandem, repeats of the SV40 NLS. illinois.edunih.gov

While a single NLS sequence mediates nuclear import, it does not significantly contribute to the ZFN's intrinsic cell-penetrating capability. nih.gov Inspired by the observation that NLS sequences can possess an innate ability to cross cell membranes, researchers hypothesized that adding tandem NLS repeats could improve the cell permeability of ZFN proteins. illinois.edunih.gov To investigate this, ZFNs targeting the human CCR5 gene were fused with one, two, three, or four additional SV40 NLS repeats at the N-terminus. illinois.edunih.gov

The results of these studies showed that incorporating tandem NLS repeats substantially enhanced the cell-penetrating activity of ZFN proteins, leading to more efficient genome modification in various cell types. illinois.edu The direct delivery of these "multi-NLS" ZFN proteins was found to increase cell permeability by nearly 13-fold. illinois.edu This improved delivery translated to significantly higher rates of gene modification. For instance, in K562 and Jurkat cells treated with 4 μmol/L of ZFN proteins containing four and five NLS repeats, CCR5 gene modification rates reached 36% and 33%, respectively. illinois.edu This represented up to a 15-fold increase in gene modification compared to ZFNs with a single NLS. illinois.edu The enhancement in gene editing was found to be dose-dependent and generally plateaued with four-NLS proteins at higher concentrations. illinois.edu This strategy of using multiple SV40 NLS fusions has been recognized as a valuable method for increasing the intracellular activity of directly delivered ZFN proteins for therapeutic applications. mdpi.comnih.gov

| ZFN Construct | Number of NLS Repeats | Cell Line | Protein Concentration (μmol/l) | Gene Modification Rate (%) | Reference |

|---|---|---|---|---|---|

| Four-NLS ZFN | 4 | K562 | 4 | 36 | illinois.edu |

| Five-NLS ZFN | 5 | Jurkat | 4 | 33 | illinois.edu |

| Multi-NLS ZFN | Multiple | CD4+ T cells | Not Specified | Up to 26 | illinois.edu |

| Multi-NLS ZFN | Multiple | CD34+ hematopoietic stem/progenitor cells | Not Specified | Up to 17 | illinois.edu |

Targeted Delivery of Small Molecular Cargoes

The SV40 T-Ag-derived NLS peptide is instrumental not only for the delivery of large protein cargoes but also for enhancing the nuclear targeting of small molecules. Its cationic nature, rich in positively charged amino acids, facilitates transport across the nuclear membrane. acs.org This property is being explored to improve the biodistribution and efficacy of therapeutic and imaging agents that have suboptimal tumor uptake and accumulate in non-target organs. acs.org

Nuclear Targeting of Porphyrin-Based Molecular Systems

Porphyrins and their derivatives are small molecules with applications in diagnostics and therapy, but their clinical use can be limited by poor targeting. acs.org To address this, researchers have investigated the conjugation of a porphyrin derivative with the SV40 NLS sequence (PKKKRKV) to enhance its intracellular delivery and therapeutic potential. acs.orgnih.gov

In one study, a porphyrin derivative, 5-carboxymethylene-oxyphenyl-10,15,20-tris(4-methoxyphenyl) porphyrin (UTriMA), was conjugated with the NLS sequence and a DOTA chelator for radiolabeling with Lutetium-177 ([¹⁷⁷Lu]). acs.orgnih.gov The resulting complex, [¹⁷⁷Lu]Lu-DOTA-UTriMA-Lys-NLS, was evaluated for its cell binding, internalization, and biodistribution in fibrosarcoma-bearing animal models. acs.orgnih.gov

The in vitro results demonstrated that the NLS-conjugated porphyrin complex exhibited the highest cell binding and internalization compared to control complexes without the NLS or the porphyrin. acs.orgnih.gov More significantly, the in vivo biodistribution studies revealed a dramatic enhancement in tumor targeting. The [¹⁷⁷Lu]Lu-DOTA-UTriMA-Lys-NLS conjugate showed significantly higher accumulation and prolonged retention in the tumor (9.32 ± 1.27 % IA/g at 24 hours post-injection). acs.orgnih.gov In contrast, the porphyrin complex without the NLS ([¹⁷⁷Lu]Lu-UTriMA-Lys-DOTA) and the NLS-DOTA complex without the porphyrin ([¹⁷⁷Lu]Lu-DOTA-Lys-NLS) showed much lower tumor accumulation. acs.orgnih.gov Subsequent tumor regression studies with the NLS-conjugated porphyrin resulted in a significant reduction in tumor mass. acs.orgnih.gov These findings confirm that conjugating the SV40 NLS to a small molecular cargo like porphyrin is a successful strategy for enhancing its targeting ability and therapeutic efficacy. acs.orgnih.gov

| Compound | Description | Tumor Accumulation (% IA/g) | Reference |

|---|---|---|---|

| [¹⁷⁷Lu]Lu-DOTA-UTriMA-Lys-NLS | Porphyrin conjugated with NLS | 9.32 ± 1.27 | acs.orgnih.gov |

| [¹⁷⁷Lu]Lu-UTriMA-Lys-DOTA | Porphyrin without NLS | 2.3 ± 0.13 | acs.orgnih.gov |

| [¹⁷⁷Lu]Lu-DOTA-Lys-NLS | NLS without Porphyrin | 0.26 ± 0.17 | acs.orgnih.gov |

Engineering and Bio Modification Strategies for Sv40 Large T Antigen Nuclear Localization Signal Peptide Functionality

Peptide Sequence Modification for Enhanced Activity

Modifying the primary sequence and structure of the SV40 NLS peptide can significantly influence its functionality, including its binding affinity to importin and the efficiency of nuclear transport. koreamed.org Researchers have explored several key modifications to augment its activity.

Terminal Cysteine Additions and Deletions

The incorporation or removal of cysteine residues at the terminals of the SV40 NLS peptide has been shown to impact its performance. The addition of a cysteine residue provides a reactive thiol group that can be used for specific conjugation chemistries or for forming disulfide bonds. nih.gov Studies have demonstrated that incorporating a cysteine residue can increase liposome-mediated transfection efficiency compared to the unmodified peptide. koreamed.orgnih.gov For instance, an N-terminal cysteine was used to conjugate the SV40 NLS peptide to bovine serum albumin (BSA), which resulted in virtually complete nuclear accumulation 15 minutes after microinjection into green monkey kidney cells. nih.gov The strategic placement of cysteine residues is a critical design element for subsequent modifications like dimerization and circularization.

Homodimerization and Circularization Approaches

One study designed novel SV40 NLS peptides, including homodimeric (NLS-CTHD, NLS-NTHD) and a closed-structure cyclic NLS, by introducing cysteine residues to facilitate disulfide bond formation. nih.gov The results indicated that these structural modifications led to different transfection efficiencies even though the core NLS sequence remained the same. koreamed.org Specifically, the homodimeric NLS-CTHD, when simply mixed with DNA, increased the gene transfer potency of cationic liposomes more effectively than other modified forms, without inducing additional cytotoxicity. nih.gov

| Modified SV40 NLS Peptide | Structural Feature | Key Finding |

| NLS-CTHD | Homodimer formed via C-terminal cysteine disulfide bond | Increased gene transfer potency of cationic liposomes nih.gov |

| NLS-NTHD | Homodimer formed via N-terminal cysteine disulfide bond | Investigated for enhanced gene delivery nih.gov |

| Cyclic NLS | Closed structure via intramolecular disulfide bond | Showed different transfection efficiency compared to linear and dimeric forms koreamed.orgnih.gov |

Tandem Repeats for Augmented Nuclear Import Efficiency

The use of multiple, repeating units of the SV40 NLS has been investigated as a strategy to enhance nuclear import. The rationale is that increasing the number of NLS motifs on a cargo molecule can increase the avidity for the importin machinery, thereby boosting the rate and efficiency of nuclear translocation.

This concept has been demonstrated in various contexts. For example, a construct containing two 72 bp tandem repeats from the SV40 enhancer, which functions as a nuclear localization signal, was shown to significantly increase the percentage of targeted colonies in gene targeting experiments from 4.4% to 32.7%. nih.gov More recent studies have systematically investigated the effects of fusing multiple SV40 NLS sequences to genome-editing proteins like Streptococcus pyogenes Cas9 (SpCas9). nih.gov It was found that increasing the number of NLS repeats (from 0 to 4) consistently improved the cellular activity of SpCas9 proteins, suggesting that the nuclear localization of conventional designs with a single NLS is a rate-limiting step. nih.gov The beneficial effects of multiple NLS repeats have been observed regardless of the delivery method, including plasmids, mRNA, or proteins. nih.gov

Conjugation Chemistry and Linker Design

The effectiveness of the SV40 NLS peptide as a delivery vehicle is critically dependent on its attachment to the cargo molecule. The choice of conjugation chemistry and the design of the linker that connects the peptide to the cargo are crucial for preserving the function of both the NLS and the cargo, and for ensuring successful delivery.

Covalent and Non-Covalent Coupling to Cargo Molecules

SV40 NLS peptides can be attached to cargo molecules through either stable covalent bonds or non-covalent electrostatic interactions.

Covalent conjugation offers a stable and defined connection. This is often achieved by incorporating a reactive handle, such as a cysteine residue with its thiol group or an N-terminal amine, into the peptide sequence. For example, octanoyl and palmitoyl (B13399708) fatty acid groups have been covalently coupled to the N-terminus of an SV40 NLS analog to enhance its binding to and transport of antisense oligodeoxynucleotides. nih.gov The palmitoylated peptide showed the strongest binding affinity. nih.gov Similarly, SV40 NLS peptides have been conjugated to gold nanoparticles, which then accumulate at the nuclear membrane. nih.gov

Non-covalent coupling typically relies on the electrostatic attraction between the positively charged NLS peptide (rich in lysine (B10760008) and arginine) and negatively charged cargo molecules like plasmid DNA. nih.govnih.gov This method is simpler as it often involves just mixing the components. Studies have shown that plasmid DNA coupled to the SV40 NLS peptide via non-covalent interactions leads to enhanced transgene expression in zebrafish embryos, suggesting efficient targeting and uptake of the DNA by the nucleus. nih.gov The binding of NLS to plasmid DNA occurs at room temperature and is dependent on the molar ratio of NLS to DNA. nih.gov

| Cargo Molecule | Coupling Method | Key Outcome |

| Bovine Serum Albumin (BSA) | Covalent (via N-terminal Cys) | Complete nuclear accumulation nih.gov |

| Antisense Oligodeoxynucleotides | Covalent (N-terminal acylation) | Enhanced binding and cellular uptake nih.gov |

| Gold Nanoparticles | Covalent | Accumulation at the nuclear membrane nih.gov |

| Plasmid DNA | Non-covalent (electrostatic) | Enhanced transgene uptake and expression nih.govnih.gov |

Design of Multifunctional Conjugates

More advanced strategies involve the design of multifunctional conjugates where the SV40 NLS is part of a larger, integrated system. These conjugates are engineered to perform several functions to overcome multiple biological barriers.

For instance, a compound named Accum™ was developed, composed of the SV40 NLS (PKKKRKV) linked to an endosomal membrane disruptive agent. creative-biolabs.com This design addresses two critical steps in intracellular delivery: escape from the endosome after cellular uptake and subsequent transport into the nucleus. Another sophisticated example is a multifunctional neuropeptide-Y (NPY) conjugate designed for targeted radionuclide therapy. researchgate.net This construct included:

An NPY analog for targeting the human Y1 receptor on cancer cells.

A fatty acid to improve pharmacokinetic properties.

A cathepsin B-cleavable linker to release the active components inside the cell.

The SV40 NLS to direct the payload to the nucleus.

A DOTA chelator to carry a radiolanthanide.

This intricate design illustrates how the SV40 NLS can be integrated as a key module in complex, multifunctional systems for targeted therapeutic delivery. researchgate.net

Development of Hybrid Peptide Delivery Systems

Hybrid peptide systems leverage the nuclear-targeting capability of the SV40 NLS by combining it with other functional peptide domains. This approach creates multifunctional vectors that can more efficiently traverse the plasma membrane and escape endosomal entrapment, two critical barriers to successful nuclear delivery.

Cell-penetrating peptides (CPPs) are short peptides that can translocate across cellular membranes and carry molecular cargo, such as proteins and nucleic acids, into the cytoplasm. Fusing the SV40 NLS to a CPP creates a bipartite peptide vector capable of both efficient cellular entry and subsequent nuclear targeting.

One prominent example is the MPG peptide, a 27-residue synthetic vector. oup.com MPG is designed with two distinct domains: a hydrophobic domain derived from the fusion peptide of HIV-1 gp41 and a hydrophilic domain consisting of the NLS from SV40 large T-antigen. oup.com This hybrid design allows MPG to interact strongly with nucleic acids, forming protective complexes that can efficiently cross the cell membrane, often bypassing the endosomal pathway, and deliver their cargo for nuclear import. oup.com

A study utilizing poly(lactic-co-glycolic acid) (PLGA) nanoparticles surface-modified with various ligands demonstrated the effectiveness of a hybrid peptide. Nanoparticles modified with a DSPE-PEG-MPG-NLS ligand showed significantly higher gene expression compared to unmodified nanoparticles, highlighting the synergistic effect of combining a CPP (MPG) with an NLS for enhanced delivery. csmres.co.uk

| Peptide Vector | Origin of Domains | Function of Domains | Reference |

| MPG | Hydrophobic fusion peptide of HIV-1 gp41; Hydrophilic NLS of SV40 large T-antigen | Cell membrane penetration; Nuclear targeting | oup.com |

| TAT-NLS | HIV-1 trans-activator of transcription protein; Nuclear Localization Signal | Cell membrane penetration; Nuclear targeting | biorxiv.org |

A major hurdle for intracellular drug delivery is the entrapment of cargo within endosomes following cellular uptake. To address this, the SV40 NLS can be incorporated into systems containing fusogenic or endosome-disrupting domains. These domains are designed to destabilize the endosomal membrane, facilitating the release of the NLS-tagged cargo into the cytoplasm, where it can then access the nuclear import machinery. nih.gov

The MPG peptide, for instance, contains a fusogenic sequence from HIV-1 gp41, which contributes to its ability to deliver cargo independently of the endosomal pathway. oup.com This direct translocation into the cytoplasm is a significant advantage for avoiding lysosomal degradation.

Another innovative strategy is the "Accum" technology. This approach involves conjugating a drug carrier with both the SV40 NLS and a membrane-disrupting agent like cholic acid. The cholic acid component activates sphingomyelinase within endosomes, which leads to the generation of ceramide and subsequent disruption of the endosomal membrane. nih.gov This targeted endosomal escape mechanism allows the SV40 NLS-tagged cargo to be released into the cytosol and efficiently transported to the nucleus. This dual-function approach, combining endosomal escape with nuclear targeting, can significantly increase the intracellular concentration of a therapeutic agent at its nuclear site of action. nih.govnih.gov

| Strategy | Mechanism | Key Components | Reference |

| MPG Peptide | Bypasses endosomal pathway through a fusogenic domain | Hydrophobic fusion peptide from HIV-1 gp41, SV40 NLS | oup.com |

| Accum Technology | Disrupts endosomal membrane via enzymatic activation | Cholic acid (activates sphingomyelinase), SV40 NLS | nih.gov |

Nanoparticle-Based Delivery Systems

Nanoparticles serve as versatile platforms for delivering SV40 NLS-peptide conjugates. They can protect the cargo from degradation, control its release, and be engineered to overcome multiple biological barriers. Modifying the surface and controlling the physical properties of these nanoparticles are key strategies for optimizing nuclear delivery.

Attaching SV40 NLS peptides to the surface of nanoparticles is a direct method to bestow them with nuclear-targeting capabilities. frontiersin.org This strategy has been successfully applied to various types of nanoparticles, including gold and chitosan (B1678972).

In one study, gold nanoparticles (GNPs) were functionalized with polyethylene (B3416737) glycol (PEG) and the SV40 NLS peptide (GNP-PEG/SV40). nih.gov These modified nanoparticles were observed to penetrate the cell membrane, escape the endosomal pathway, and subsequently accumulate at the nuclear membrane. nih.gov The surface modification effectively guided the nanoparticles toward the nucleus, where they could interact with the nuclear pore complex. nih.gov

Similarly, research on chitosan nanoparticles demonstrated that tagging their surface with the SV40 NLS peptide (CPKKKKKRKV) enhanced nuclear localization in murine fibroblasts. nih.gov The effectiveness of this strategy was found to be dependent not only on the presence of the NLS but also on the density of the NLS peptides on the nanoparticle surface. nih.gov These findings underscore that surface functionalization with SV40 NLS is a crucial step in designing nanoparticles for efficient nuclear targeting.

| Nanoparticle Type | Surface Modifier | Observed Outcome | Reference |

| Gold Nanoparticles (GNPs) | PEG, SV40 NLS peptide | Accumulation at the nuclear membrane | nih.gov |

| Chitosan Nanoparticles | SV40 NLS peptide | Enhanced nuclear localization | nih.gov |

The size of the nanoparticle is a critical parameter that dictates its ability to navigate the cellular environment and, ultimately, enter the nucleus. The nuclear pore complex (NPC) acts as a gatekeeper, regulating the passage of molecules into the nucleus. While small molecules can diffuse freely, larger entities require active transport mediated by signals like the SV40 NLS. However, there is a physical size limit for what the NPC can accommodate.

Research has shown that nanoparticle size significantly influences the efficiency of nuclear import. For instance, a study using SV40 NLS-modified gold nanoparticles with hydrodynamic diameters of approximately 32 nm and 39 nm found that these particles accumulated at the nuclear membrane and blocked nucleocytoplasmic transport. nih.govresearchgate.net Another study using chitosan nanoparticles of different sizes (small ≈ 25 nm and large ≈ 150 nm) found that nuclear localization was highly dependent on both size and the surface density of the SV40 NLS. nih.gov For the larger nanoparticles, an intermediate NLS density was found to be optimal for enhancing nuclear localization. nih.gov

It has been suggested that objects up to 50 nm in diameter can pass through the nuclear pore complex, provided they display an optimized NLS at a sufficient density on their surface. researchgate.net This indicates that for successful nuclear delivery, nanoparticle-based systems must be carefully designed to be within the size constraints of the NPC, while also presenting the SV40 NLS in a manner that is optimal for recognition by the import machinery.

| Nanoparticle System | Size | Finding | Reference |

| Gold Nanoparticles (GNP-PEG/SV40) | ~32 nm | Accumulated at nuclear membrane, blocked transport | nih.gov |

| Chitosan Nanoparticles (Small) | ~25 nm | Nuclear localization influenced by NLS density | nih.gov |

| Chitosan Nanoparticles (Large) | ~150 nm | Nuclear localization enhanced only at intermediate NLS density | nih.gov |

Comparative Analysis and Evolutionary Perspectives of Sv40 Large T Antigen Nuclear Localization Signal Peptide

Comparison with Other Classical Nuclear Localization Signals

Classical NLSs (cNLS) are broadly categorized based on their structure, primarily as monopartite or bipartite signals. The SV40 T-Ag NLS is the archetypal monopartite signal, and its study has been foundational to the field. wikipedia.org

The primary distinction between monopartite and bipartite NLSs lies in their amino acid sequence structure. Monopartite signals, like that of the SV40 T-antigen (126PKKKRKV132), consist of a single, short cluster of basic amino acids. wikipedia.orgkoreamed.org In contrast, bipartite NLSs feature two smaller clusters of basic residues separated by a flexible linker region of approximately 10-12 amino acids, with the NLS of nucleoplasmin (KR[PAATKKAGQA]KKKK) being a well-studied example. wikipedia.orgnih.gov

Despite these structural differences, the mechanism of recognition by the nuclear import receptor, importin-α, shows remarkable convergence. nih.gov Importin-α possesses two distinct NLS binding pockets, a major and a minor site. researchgate.net In bipartite signals, the two basic clusters occupy these two sites simultaneously, spanning the length of the receptor's binding groove. nih.govnih.gov Structural studies have revealed that the single cluster of the monopartite SV40 NLS also engages both the major and minor binding sites on importin-α. nih.govrcsb.orgnih.gov This binding mode mimics that of a bipartite signal, explaining how a single, dense cluster of basic residues can achieve high-affinity recognition comparable to the spatially separated clusters of a bipartite NLS. nih.gov

While the classical pathway utilized by the SV40 T-Ag NLS involves an importin-α/β heterodimer, numerous cellular and viral proteins employ atypical or non-classical signals that can bypass the need for the importin-α adaptor. koreamed.orgnih.gov These alternative pathways highlight the diversity of nuclear import mechanisms.